molecular formula C23H21N3O3S B6576788 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 369395-75-5

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B6576788
CAS No.: 369395-75-5
M. Wt: 419.5 g/mol
InChI Key: FOLICXSZKXUNMC-UHFFFAOYSA-N
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Description

2-{[3-Cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic compound with a complex structure, belonging to the family of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions:

  • Step 1: A furan-2-yl-substituted 4-aminohexahydroquinoline is synthesized via a condensation reaction between furan-2-carbaldehyde and an appropriate amine.

  • Step 2: This intermediate undergoes cyclization and subsequent functionalization to introduce the cyano group and the sulfanyl linkage.

  • Step 3: The final step involves acylation with 3-methylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Scaling up for industrial production would involve optimization of the reaction conditions to maximize yield and purity. This might include tweaking reaction temperatures, solvent choices, and purification techniques, like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions:

  • Oxidation: The furan ring can be prone to oxidation under strong oxidative conditions.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The aromatic ring and the sulfanyl linkage offer sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, ozone.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Alkyl halides for alkylation, sulfonating agents for sulfonation.

Major Products

  • Oxidation of the furan ring can lead to the formation of furanoid acids.

  • Reduction of the cyano group forms the corresponding amine derivative.

  • Substitution reactions can introduce various functional groups onto the aromatic ring, leading to derivatives with potentially different properties.

Scientific Research Applications

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential as a bioactive compound, possibly exhibiting antibacterial or antiviral properties.

  • Medicine: Investigated for its potential therapeutic effects, particularly in relation to its unique structural features which may interact with biological targets.

  • Industry: Explored for applications in materials science, such as in the creation of novel polymers or materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The hexahydroquinoline scaffold is known to bind to various enzymes and receptors, potentially modulating their activity. The cyano group and the furan ring may also play roles in these interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-phenylacetamide: Lacks the 3-methyl substitution, which may affect its biological activity.

  • 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide: Different substitution pattern on the phenyl ring, possibly leading to variations in its properties.

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-5-2-6-15(11-14)25-20(28)13-30-23-16(12-24)21(19-9-4-10-29-19)22-17(26-23)7-3-8-18(22)27/h2,4-6,9-11,21,26H,3,7-8,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLICXSZKXUNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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